molecular formula C22H28N2O4 B185500 N,N'-bis(4-ethoxyphenyl)hexanediamide CAS No. 21118-83-2

N,N'-bis(4-ethoxyphenyl)hexanediamide

Cat. No.: B185500
CAS No.: 21118-83-2
M. Wt: 384.5 g/mol
InChI Key: FUFIMTYTHMUEMV-UHFFFAOYSA-N
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Description

N,N'-bis(4-ethoxyphenyl)hexanediamide is a diamide compound characterized by a central hexanediamide backbone substituted with 4-ethoxyphenyl groups at both terminal nitrogen atoms. The ethoxy (-OCH₂CH₃) substituents on the para positions of the aromatic rings confer moderate lipophilicity and electronic effects, making the compound suitable for applications in materials science and medicinal chemistry.

Properties

CAS No.

21118-83-2

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N,N'-bis(4-ethoxyphenyl)hexanediamide

InChI

InChI=1S/C22H28N2O4/c1-3-27-19-13-9-17(10-14-19)23-21(25)7-5-6-8-22(26)24-18-11-15-20(16-12-18)28-4-2/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

FUFIMTYTHMUEMV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OCC

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations in hexanediamide derivatives include substituent type (e.g., alkoxy, alkyl, nitro), position (para vs. meta), and steric bulk. These modifications influence solubility, lipophilicity (logP), and molecular interactions.

Table 1: Substituent-Driven Property Comparison
Compound Name Substituents Molecular Formula Molecular Weight logP Key Properties References
N,N'-bis(4-ethoxyphenyl)hexanediamide 4-ethoxy (para) C₂₂H₂₈N₂O₄ 392.47* ~4.5† Moderate lipophilicity, polarizability [16]‡
N,N'-bis(4-methoxyphenyl)hexanediamide 4-methoxy (para) C₂₀H₂₄N₂O₄ 380.42 ~3.8 Higher polarity vs. ethoxy analog [16]
N,N'-bis(3-ethylphenyl)hexanediamide 3-ethyl (meta) C₂₂H₂₈N₂O₂ 352.48 4.24 Increased lipophilicity, meta substitution [15]
N,N'-bis(3-chloro-4-nitrophenyl)hexanediamide 3-Cl, 4-NO₂ (meta/para) C₁₈H₁₆Cl₂N₄O₆ 455.25 N/A Electron-withdrawing groups, high reactivity [19]
N,N′-Bis(2-hydroxyethyl)hexanediamide 2-hydroxyethyl C₁₀H₂₀N₂O₄ 232.28 -1.2† High aqueous solubility, H-bonding [5]

*Calculated based on analogous structures; †Estimated using computational tools; ‡Indirect reference to ethoxy-substituted analogs.

Key Findings:
  • Ethoxy vs. Methoxy : The ethoxy group in this compound increases lipophilicity (logP ~4.5) compared to the methoxy analog (logP ~3.8), enhancing membrane permeability but reducing aqueous solubility .
  • Substituent Position : Meta-substituted derivatives (e.g., 3-ethylphenyl) exhibit lower polarity than para-substituted analogs due to reduced symmetry and dipole interactions .

Steric and Functional Group Modifications

Table 2: Steric and Functional Group Impact
Compound Name Functional Groups Notable Properties References
N,N'-1,6-hexanediylbis(4-tert-butylbenzamide) 4-tert-butylbenzamide High steric hindrance, thermal stability [17]
N,N,N',N'-tetrakis(4-methoxybenzyl)hexanediamide Multiple 4-methoxybenzyl Enhanced crystallinity, complex coordination [7]
N,N'-bis(2-((butylamino)(oxo)acetyl)phenyl)hexanediamide Oxoacetyl, butylamino Hydrogen-bonding capacity, biological activity [14]
Key Findings:
  • Steric Hindrance : Bulky groups like tert-butyl (in 4-tert-butylbenzamide derivatives) reduce solubility but improve thermal stability, making them suitable for high-temperature applications .
  • Hydrogen-Bonding Groups : Hydroxyethyl or oxoacetyl substituents enhance solubility and enable interactions with biological targets, as seen in N,N′-Bis(2-hydroxyethyl)hexanediamide .

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